ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
Ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate is a polyfunctionalized tetrahydropyridine derivative. Its structure features:
- A 1,2,3,4-tetrahydropyridine core with a keto group at position 2 and an ethyl carboxylate at position 2.
- A 2-fluorophenyl substituent at position 4, introducing aromatic and electron-withdrawing effects.
- A phenylcarbamoylmethylsulfanyl group at position 6, contributing to steric bulk and possible pharmacophoric interactions.
Properties
IUPAC Name |
ethyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-2-31-23(30)20-19(15-10-6-7-11-17(15)24)16(12-25)22(27-21(20)29)32-13-18(28)26-14-8-4-3-5-9-14/h3-11,19-20H,2,13H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZHKWYUQIXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could potentially be the case for this compound as well.
Biological Activity
Ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's structure, synthesis, and various biological activities based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.49 g/mol. The structure features a tetrahydropyridine core with multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with compounds structurally similar to ethyl 5-cyano derivatives. For instance, derivatives of tetrahydropyridines have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research indicates that compounds containing cyano and fluorophenyl groups can exhibit cytotoxic effects on cancer cells. A study investigating similar compounds demonstrated that they inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
Compounds similar to ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, some derivatives act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the cessation of cancer cell growth.
Case Studies
- Antimicrobial Screening : A recent study screened a series of tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. Ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo showed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
- Enzyme Inhibition Study : A comparative study highlighted that similar compounds inhibited topoisomerase II with IC50 values ranging from 20 to 50 µM, indicating potential therapeutic applications in oncology.
Research Findings Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus (MIC: 32 µg/mL) | Study on Tetrahydropyridines |
| Anticancer | Induced apoptosis in cancer cells (IC50: 5-15 µM) | Cancer Cell Line Study |
| Enzyme Inhibition | Inhibited topoisomerase II (IC50: 20-50 µM) | Enzyme Inhibition Study |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Structural and Functional Differences
Core Ring System: The target compound’s 1,2,3,4-tetrahydropyridine core differs from the 1,4-dihydropyridine in AZ331/AZ257, which lacks saturation at positions 2 and 3. This impacts conformational flexibility and redox stability .
The phenylcarbamoylmethylsulfanyl group at position 6 provides a bulkier substituent than the simpler thioether groups in AZ331/AZ257, which may influence receptor binding or solubility .
Synthetic Pathways: The target compound’s synthesis likely involves multicomponent cyclization similar to methods described for ethyl 3-oxo-3-(substituted phenyl)propanoate derivatives (e.g., using ethyl acetoacetate as a precursor) . In contrast, AZ331/AZ257 derivatives require thioether linkage formation via nucleophilic substitution, as seen in Scheme 3 of .
Implications of Structural Variations
- Pharmacological Potential: The tetrahydropyridine core and fluorophenyl group in the target compound may enhance selectivity for enzymes or receptors sensitive to aromatic and electron-deficient motifs, compared to furyl-containing analogues .
- Synthetic Complexity : The phenylcarbamoylmethylsulfanyl group necessitates advanced coupling steps, increasing synthetic difficulty relative to simpler thioethers in AZ257 .
- Crystallographic Challenges : The compound’s structural complexity may require specialized refinement tools (e.g., SHELXL for small-molecule crystallography) to resolve puckering and hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
